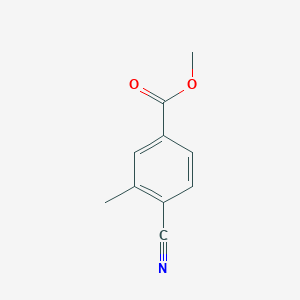

Methyl 4-cyano-3-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-cyano-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7-5-8(10(12)13-2)3-4-9(7)6-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXWSMOADOOTOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601567 | |

| Record name | Methyl 4-cyano-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25978-68-1 | |

| Record name | Methyl 4-cyano-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Methyl 4-cyano-3-methylbenzoate: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of Methyl 4-cyano-3-methylbenzoate, a bifunctional aromatic compound with significant potential as a building block in medicinal chemistry and materials science. While not as extensively documented as some of its isomers, its unique substitution pattern offers distinct advantages for targeted synthesis. This document consolidates available data, presents detailed predicted spectroscopic profiles, outlines robust synthetic protocols, and explores the compound's chemical reactivity and potential applications for researchers, chemists, and drug development professionals.

Introduction: A Versatile Synthetic Scaffold

This compound (CAS No. 25978-68-1) is a substituted benzoate derivative featuring both a nitrile and a methyl ester functional group. This arrangement makes it a valuable intermediate for the synthesis of complex molecules. The electron-withdrawing nature of the cyano and ester groups, combined with the electron-donating methyl group, creates a unique electronic environment on the aromatic ring, influencing its reactivity and the properties of its derivatives. Its structural motifs are found in various pharmacologically active agents and advanced materials, positioning it as a key starting material for library synthesis and lead optimization campaigns.

Core Physicochemical and Spectroscopic Properties

Precise experimental data for this compound is not widely published. The properties outlined below are based on data from its parent acid, closely related isomers, and computational predictions.

2.1 Physicochemical Data Summary

| Property | Value / Information | Source / Basis |

| IUPAC Name | This compound | - |

| Synonyms | 4-Cyano-3-methylbenzoic acid methyl ester | [1] |

| CAS Number | 25978-68-1 | [1] |

| Molecular Formula | C₁₀H₉NO₂ | [2] |

| Molecular Weight | 175.18 g/mol | [2] |

| Predicted Boiling Point | 289.2 ± 28.0 °C | [2] |

| Predicted Density | 1.15 ± 0.1 g/cm³ | [2] |

| Appearance | Expected to be a white to off-white solid | Analogy to isomers |

2.2 Predicted Spectroscopic Profile

The elucidation of the structure of synthesized this compound relies on a combination of spectroscopic methods. The following predictions are based on established principles and comparative analysis with isomers like Methyl 4-cyanobenzoate.[3]

2.2.1 ¹H NMR Spectroscopy (Predicted) In a typical deuterated solvent like CDCl₃, the proton NMR spectrum is expected to show four distinct signals:

-

Aromatic Region (7.5-8.2 ppm): The three aromatic protons will appear as a complex multiplet or as distinct doublets and a singlet, reflecting their coupling patterns. The proton ortho to the ester group (H-5) is expected to be the most downfield, followed by the proton ortho to the cyano group (H-2), and finally the proton between the methyl and ester groups (H-6).

-

Methyl Ester Protons (~3.9 ppm): A sharp singlet integrating to three protons, characteristic of the -OCH₃ group.

-

Aromatic Methyl Protons (~2.5 ppm): A sharp singlet integrating to three protons from the methyl group attached to the benzene ring.

2.2.2 ¹³C NMR Spectroscopy (Predicted) The proton-decoupled ¹³C NMR spectrum is expected to display ten unique carbon signals:

-

Carbonyl Carbon (~165-167 ppm): The ester carbonyl carbon.

-

Aromatic Carbons (115-140 ppm): Six distinct signals for the aromatic carbons. The carbon attached to the cyano group (C-4) and the carbon attached to the ester group (C-1) will be significantly deshielded.

-

Nitrile Carbon (~118 ppm): The carbon of the C≡N group.

-

Methyl Ester Carbon (~52 ppm): The carbon of the -OCH₃ group.

-

Aromatic Methyl Carbon (~20 ppm): The carbon of the ring-attached -CH₃ group.

2.2.3 Infrared (IR) Spectroscopy (Predicted) The IR spectrum provides crucial information about the functional groups present. Key absorption bands are expected at:

-

~2230 cm⁻¹ (strong, sharp): C≡N (nitrile) stretching vibration.

-

~1725 cm⁻¹ (strong, sharp): C=O (ester) stretching vibration.

-

~1280 cm⁻¹ (strong): C-O (ester) stretching vibration.

-

~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.

-

~1600, 1450 cm⁻¹ (medium-weak): Aromatic C=C ring stretching.

2.2.4 Mass Spectrometry (Predicted) In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z = 175. Key fragmentation patterns would likely involve the loss of the methoxy group (-•OCH₃) to give a fragment at m/z = 144, and subsequent loss of carbon monoxide (-CO) to yield a fragment at m/z = 116.

Synthesis and Methodologies

The synthesis of this compound can be approached from two primary strategic disconnections, as illustrated by the retrosynthetic analysis below.

Sources

Methyl 4-cyano-3-methylbenzoate CAS number lookup

An In-depth Technical Guide to Methyl 4-cyano-3-methylbenzoate

Authored by: A Senior Application Scientist

Date: January 11, 2026

Introduction

This compound is a specialized organic compound that serves as a crucial intermediate in the synthesis of a variety of fine chemicals and active pharmaceutical ingredients (APIs).[1] Its molecular architecture, featuring a methyl-substituted benzene ring functionalized with both a cyano and a methyl ester group, provides a versatile platform for further chemical modifications.[1] The presence of the electron-withdrawing cyano group significantly influences the reactivity of the aromatic ring, making it a valuable building block in medicinal chemistry and materials science.[1] This guide offers a comprehensive overview of this compound, including its chemical identity, properties, synthesis, applications, and safety protocols, tailored for researchers and professionals in drug development.

Chemical Identity and Properties

Correctly identifying a chemical compound is the foundation of all scientific research. The primary and most reliable identifier is the CAS (Chemical Abstracts Service) number.

CAS Number: 25978-68-1[1]

This unique numerical identifier distinguishes this compound from its isomers and other related compounds, ensuring clarity and precision in experimental records and procurement.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing experimental conditions, such as selecting appropriate solvents and anticipating the compound's behavior in reaction mixtures.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 4-Cyano-3-methylbenzoic acid methyl ester, Benzoic acid, 4-cyano-3-methyl-, methyl ester | [1] |

| Physical Form | Solid |

Synthesis and Chemical Reactivity

The synthesis of substituted benzonitriles like this compound often involves multi-step reaction sequences. A common strategy involves the modification of a pre-existing substituted benzene ring.

General Synthetic Approach: The Sandmeyer Reaction

A versatile method for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction. This reaction typically proceeds via the diazotization of an amino group, followed by treatment with a cyanide salt, often in the presence of a copper catalyst. While a specific protocol for the direct synthesis of this compound was not detailed in the provided search results, a general workflow can be inferred from established chemical principles for related compounds.

A plausible synthetic pathway could start from an appropriately substituted aniline derivative. The key steps would involve:

-

Diazotization: Conversion of an amino group to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

-

Cyanation: Displacement of the diazonium group with a cyanide, typically using copper(I) cyanide.

Caption: Generalized workflow for the synthesis of aryl nitriles via the Sandmeyer reaction.

Applications in Research and Drug Development

The strategic placement of the cyano and methyl groups on the benzoate scaffold makes this compound a valuable intermediate in the synthesis of more complex molecules.

Role as a Synthetic Intermediate

This compound is primarily utilized as a building block in organic synthesis.[1] The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester can be hydrolyzed, reduced, or converted to an amide. This array of possible transformations allows for the construction of diverse molecular frameworks.

In the context of drug design, the introduction of a methyl group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. It can influence metabolic stability, binding affinity to target proteins, and overall solubility. As such, intermediates like this compound are of great interest to medicinal chemists aiming to optimize lead compounds.

Safety and Handling

Adherence to proper safety protocols is paramount when working with any chemical substance. The following information is synthesized from available safety data sheets and should be consulted before handling this compound.

Hazard Identification and Precautionary Measures

Based on the hazard classification for the related compound, 4-Cyano-3-methylbenzoic acid, this class of compounds may be toxic if swallowed.

General Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[3][4]

-

Keep away from heat, sparks, and open flames.[2]

First Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[2][5]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water. If irritation occurs, seek medical advice.[2][5]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[2][5]

-

If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[2]

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[4][5]

-

Disposal: Dispose of the substance and its container in accordance with local, regional, and national regulations.[3]

Conclusion

This compound, identified by CAS number 25978-68-1, is a key chemical intermediate with significant potential in the fields of pharmaceutical development and fine chemical synthesis. Its unique structure allows for a wide range of chemical transformations, making it a versatile tool for the creation of novel molecules. Researchers and drug development professionals should be familiar with its properties and adhere strictly to the recommended safety and handling procedures to ensure its effective and safe use in the laboratory.

References

- TCI Chemicals. (2025-01-15).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 70791, Methyl 4-cyanobenzoate. [Link]

- Fluorochem. (2024-12-19).

- Fisher Scientific. (2010-10-22).

- Sigma-Aldrich. (2024-08-14).

- Thermo Fisher Scientific. (2025-12-22).

- The Royal Society of Chemistry.

-

LookChem. Cas no 25978-68-1 (this compound). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10821136, Methyl 3-(cyanomethyl)benzoate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10241099, 4-Cyano-3-methylbenzoic acid. [Link]

-

Protheragen. Methyl 3-cyano-4-Methylbenzoate. [Link]

- Google Patents.

- Google Patents. CN105130846A - Methyl 3-(cyanomethyl)

- Google Patents.

-

PubMed. [Application of methyl in drug design]. [Link]

Sources

An In-depth Technical Guide to Methyl 4-cyano-3-methylbenzoate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 4-cyano-3-methylbenzoate, a key chemical intermediate with significant potential in medicinal chemistry and materials science. We will delve into its chemical structure, explore synthetic methodologies, and discuss its current and potential applications, particularly in the realm of drug discovery and development. This document is intended to be a valuable resource for researchers and professionals seeking to understand and utilize this versatile molecule.

Introduction: The Strategic Importance of Substituted Benzoates

In the landscape of modern organic synthesis, substituted benzoic acids and their esters are fundamental building blocks. Their rigid aromatic scaffold, coupled with the versatile reactivity of the carboxylate group, makes them indispensable in the construction of complex molecular architectures. The strategic placement of various functional groups on the benzene ring allows for the fine-tuning of a molecule's steric and electronic properties, which is a cornerstone of rational drug design.

This compound (CAS No. 25978-68-1) is a prime example of such a strategically functionalized molecule. The presence of a cyano group, a methyl group, and a methyl ester on the same aromatic ring provides multiple points for chemical modification, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.

Unveiling the Molecular Architecture: The Structure of this compound

The structural integrity of a molecule dictates its chemical behavior and potential applications. This compound possesses a well-defined arrangement of functional groups that contribute to its unique reactivity.

IUPAC Name: this compound

Molecular Formula: C₁₀H₉NO₂[1]

Molecular Weight: 175.18 g/mol [1]

The molecule consists of a central benzene ring substituted with three functional groups:

-

A methyl ester group (-COOCH₃) at position 1. This group can undergo hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols.

-

A cyano group (-C≡N) at position 4. The nitrile functionality is a versatile handle for various chemical transformations, including reduction to an amine, hydrolysis to a carboxylic acid or amide, and participation in cycloaddition reactions.

-

A methyl group (-CH₃) at position 3. This group can influence the molecule's steric hindrance and electronic properties through its electron-donating inductive effect.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is a general guideline for the Fischer esterification of 4-cyano-3-methylbenzoic acid. Optimization of reaction time, temperature, and purification methods may be necessary.

Materials:

-

4-Cyano-3-methylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-cyano-3-methylbenzoic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated sodium bicarbonate solution. Extract the product into an organic solvent.

-

Washing and Drying: Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization Data

Structural elucidation and confirmation of purity are critical steps in chemical synthesis. The following table summarizes the key analytical data for this compound.

| Analytical Technique | Data |

| ¹H NMR (Predicted) | δ 8.02 (s, 1H), 7.95 (d, J=8.1 Hz, 1H), 7.71 (d, J=8.0 Hz, 1H), 3.98 (s, 3H), 2.64 (s, 3H) |

| ¹³C NMR | Experimental data not readily available in the public domain. |

| Infrared (IR) Spectroscopy | Experimental data not readily available in the public domain. |

| Mass Spectrometry (MS) | Experimental data not readily available in the public domain. |

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. [1]Its precursor, 4-cyano-3-methylbenzoic acid, is a known intermediate in the synthesis of various biologically active compounds. [2] The strategic placement of the cyano and methyl groups on the benzoate core allows for the exploration of a diverse chemical space. The cyano group can serve as a key interaction point with biological targets or be transformed into other functional groups to modulate the pharmacological profile of a lead compound. The methyl group can provide beneficial steric interactions or improve metabolic stability.

While specific examples of drugs synthesized directly from this compound are not widely documented in publicly available literature, its structural motifs are present in various patented compounds, suggesting its utility in proprietary drug discovery programs. Its role as a versatile intermediate makes it a compound of high interest for medicinal chemists developing novel therapeutics.

Conclusion

This compound is a strategically important chemical intermediate with a unique combination of functional groups. Its synthesis via Fischer esterification is a robust and scalable process. While comprehensive experimental spectroscopic data is not yet widely available, its potential as a building block in drug discovery and materials science is evident from the reactivity of its functional groups and the applications of its structural analogs. This guide serves as a foundational resource for researchers and professionals aiming to leverage the synthetic potential of this versatile molecule.

References

-

iChemical. (n.d.). methyl4-cyano-3-methylbenzoate, CAS No. 25978-68-1. Retrieved from [Link]

-

Mol-Instincts. (n.d.). Cas no 25978-68-1 (this compound). Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Cyano-3-methylbenzoic acid. Retrieved from [Link]

Sources

Methyl 4-cyano-3-methylbenzoate molecular weight and formula

An In-Depth Technical Guide to Methyl 4-cyano-3-methylbenzoate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate for professionals in research, and drug development. We will delve into its fundamental properties, logical synthesis strategies, and its strategic importance in the design of novel therapeutics.

Core Compound Identification and Properties

This compound is a substituted aromatic compound featuring a methyl ester, a nitrile (cyano) group, and a methyl group attached to the benzene ring. Its precise structure is critical, as its isomeric forms possess different chemical reactivities and pharmacological profiles. The strategic placement of the cyano group para to the methyl ester and the methyl group meta to the ester defines its utility as a versatile chemical building block.

The electron-withdrawing nature of the cyano and ester groups, combined with the electron-donating effect of the methyl group, creates a unique electronic environment on the aromatic ring, influencing its reactivity in subsequent synthetic transformations. This compound is a valuable intermediate, particularly for creating more complex molecules in the pharmaceutical and agrochemical industries.[1]

Data Summary: Physicochemical Properties

To prevent ambiguity, the following table distinguishes the properties of this compound from its closely related isomers. This distinction is crucial for experimental design, as isomers can exhibit different reactivity and will certainly have distinct analytical signatures.

| Property | This compound | Methyl 3-cyano-4-methylbenzoate | Methyl 4-cyanobenzoate |

| CAS Number | 25978-68-1[1] | 35066-32-1[2] | 1129-35-7[3][4] |

| Molecular Formula | C₁₀H₉NO₂[1] | C₁₀H₉NO₂[2][5] | C₉H₇NO₂[3] |

| Molecular Weight | 175.18 g/mol [1] | 175.18 g/mol [2][5] | 161.16 g/mol [3][4] |

| Synonyms | 4-Cyano-3-methylbenzoic acid methyl ester[1] | Methyl 3-cyano-p-toluate | 4-Cyanobenzoic acid methyl ester[4] |

Strategic Synthesis and Mechanistic Considerations

While numerous methods exist for the synthesis of cyanobenzoic acid derivatives, a robust and common approach for introducing a cyano group onto an aromatic ring is through the cyanation of an aryl halide, often catalyzed by a palladium or copper catalyst (e.g., Rosenmund-von Braun reaction). An alternative, classical approach is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.[6]

Given a readily available starting material like Methyl 4-bromo-3-methylbenzoate, a palladium-catalyzed cyanation offers a reliable and high-yield pathway.

Proposed Synthetic Protocol: Palladium-Catalyzed Cyanation

This protocol is adapted from a well-established method for a related isomer and represents a field-proven approach.[2] The logic behind this choice is the high functional group tolerance and typically excellent yields of modern cross-coupling reactions.

Step 1: Reaction Setup

-

To a dry reaction vessel, add Methyl 4-bromo-3-methylbenzoate (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.05 eq).

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen) to create an oxygen-free atmosphere. This is critical as palladium(0) catalysts are sensitive to oxidation, which would deactivate them and halt the reaction.

-

Add a dry, polar aprotic solvent such as N,N-Dimethylformamide (DMF). DMF is chosen for its ability to dissolve the reactants and facilitate the reaction at elevated temperatures.

Step 2: Reaction Execution

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy of the oxidative addition step in the catalytic cycle.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aryl bromide is consumed (typically 5-12 hours).

Step 3: Workup and Purification

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine to remove the DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to yield pure this compound.

Synthetic Workflow Diagram

Caption: Proposed synthesis of this compound.

Application in Modern Drug Discovery

The structural motifs within this compound are of significant interest to medicinal chemists. The strategic introduction of methyl groups is a key tactic in lead optimization, used to modulate physicochemical properties and improve metabolic stability.[7]

-

The Cyano Group: This versatile group can act as a bioisostere for a carbonyl group or a halogen, and it is a potent hydrogen bond acceptor. It can also serve as a synthetic handle for conversion into other important functional groups, such as tetrazoles or amides, which are prevalent in marketed drugs.

-

The Methyl Group: The 3-methyl substituent is not merely a passive addition. Its placement can serve several strategic purposes:

-

Metabolic Blocking: It can block a potential site of metabolism on the aromatic ring, thereby increasing the compound's half-life.

-

Conformational Restriction: It can introduce steric hindrance that locks the molecule into a specific, biologically active conformation, enhancing binding affinity to a target protein.

-

Hydrophobic Interactions: It can engage in favorable hydrophobic or van der Waals interactions within a receptor's binding pocket, contributing to overall potency.

-

For instance, the related compound Methyl 4-Amino-3-methylbenzoate is a known precursor in the synthesis of neuroprotective agents for potential use in treating Alzheimer's disease, highlighting the value of this substitution pattern in designing bioactive molecules.[8]

Analytical Validation Workflow

A self-validating protocol for confirming the identity and purity of the synthesized this compound is essential. This involves a multi-pronged approach using orthogonal analytical techniques.

Standard Characterization Protocol

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the proton environment. Expect signals corresponding to the aromatic protons (with specific splitting patterns due to their positions), the methyl ester protons (a singlet around 3.9 ppm), and the ring methyl protons (a singlet around 2.4 ppm).

-

¹³C NMR: To confirm the carbon skeleton. Expect distinct signals for the nitrile carbon (around 118 ppm), the ester carbonyl (around 165 ppm), and the various aromatic and methyl carbons.[9]

-

-

Infrared (IR) Spectroscopy: To identify key functional groups. A sharp, strong absorption band around 2230 cm⁻¹ is a definitive indicator of the C≡N (nitrile) stretch. A strong band around 1720 cm⁻¹ will correspond to the C=O (ester) stretch.[3]

-

Mass Spectrometry (MS): To confirm the molecular weight. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of 175.18 g/mol .

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method for determining the purity of the final compound, which should ideally be >98% for use in drug discovery applications.

Analytical Workflow Diagram

Caption: Orthogonal analytical workflow for compound validation.

Conclusion

This compound is more than a simple organic molecule; it is a strategically designed building block for advanced chemical synthesis. Its specific molecular formula (C₁₀H₉NO₂) and molecular weight (175.18 g/mol ) are the starting points for its journey into the complex world of drug design and materials science. The precise arrangement of its functional groups offers chemists a powerful tool for creating novel molecules with tailored properties, making it a compound of significant interest for researchers and drug development professionals.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70791, Methyl 4-cyanobenzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10241099, 4-Cyano-3-methylbenzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Protheragen. (n.d.). Methyl 3-cyano-4-Methylbenzoate. Retrieved from [Link]

-

LookChem. (2024). Cas no 25978-68-1 (this compound). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10821136, Methyl 3-(cyanomethyl)benzoate. Retrieved from [Link]

- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

- Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.

- Google Patents. (n.d.). CN101891649B - Novel 3-cyano methyl benzoate preparing method.

-

PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl 4-methyl benzoate benzoic acid, 4-methyl-, methyl ester. Retrieved from [Link]

Sources

- 1. 25978-68-1(this compound) | Kuujia.com [kuujia.com]

- 2. Methyl 3-cyano-4-Methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 3. Methyl 4-cyanobenzoate | C9H7NO2 | CID 70791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 4-cyanobenzoate 99 1129-35-7 [sigmaaldrich.com]

- 5. Methyl 3-cyano-4-Methylbenzoate - Protheragen [protheragen.ai]

- 6. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methyl 4-amino-3-methylbenzoate | 18595-14-7 [chemicalbook.com]

- 9. rsc.org [rsc.org]

Physical and chemical properties of Methyl 4-cyano-3-methylbenzoate

An In-depth Technical Guide to Methyl 4-cyano-3-methylbenzoate

Introduction

This compound, identified by the CAS Number 25978-68-1, is a substituted aromatic compound featuring a benzoate backbone with cyano and methyl functional groups.[1][2] Its molecular structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The presence of three distinct functional groups—an ester, a nitrile, and a methyl group on the aromatic ring—offers multiple avenues for chemical modification, rendering it a versatile building block for organic chemists. This guide provides a comprehensive overview of the known physical and chemical properties, a proposed synthetic route, spectroscopic analysis, and safety and handling protocols for this compound.

Physicochemical Properties

This compound is a solid at room temperature.[3][4] While it is a stable compound under standard conditions, detailed experimental data on its physical properties such as melting point, boiling point, and solubility are not extensively reported in publicly available literature. The table below summarizes the available and theoretical information.

| Property | Value | Source |

| CAS Number | 25978-68-1 | [1][2][3][4] |

| Molecular Formula | C₁₀H₉NO₂ | [1][2] |

| Molecular Weight | 175.18 g/mol | [2] |

| Physical Form | Solid | [3][4] |

| Melting Point | Experimentally not reported in searched literature | |

| Boiling Point | Experimentally not reported in searched literature | |

| Solubility | Soluble in organic solvents | [1] |

| Purity | ≥98% | [3][4] |

Synthesis and Reactivity

The synthesis of this compound is not widely detailed in standard chemical literature. However, a plausible and efficient synthetic route can be proposed based on established organometallic cross-coupling reactions. A common and effective method for introducing a cyano group to an aromatic ring is the Rosenmund–von Braun reaction or a palladium-catalyzed cyanation.

A logical starting material would be a halogenated precursor, such as Methyl 4-bromo-3-methylbenzoate. The cyanation of this precursor using a cyanide source like zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), would yield the desired product.

Proposed Synthetic Protocol: Palladium-Catalyzed Cyanation

This protocol describes a potential method for the synthesis of this compound from Methyl 4-bromo-3-methylbenzoate.

Materials:

-

Methyl 4-bromo-3-methylbenzoate

-

Zinc cyanide (Zn(CN)₂)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 4-bromo-3-methylbenzoate (1.0 equivalent), zinc cyanide (0.6 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Analysis

Experimental spectroscopic data for this compound is not widely available in the public domain. However, based on its structure, a theoretical analysis of its expected NMR spectra can be provided.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

δ 8.15-8.10 (m, 2H): Two aromatic protons, one ortho to the ester and one ortho to the cyano group, would appear in this downfield region. The proton ortho to the ester will likely be a doublet, and the proton between the methyl and cyano groups will be a singlet.

-

δ 7.70-7.65 (d, 1H): The aromatic proton ortho to the methyl group and meta to the ester would likely appear as a doublet.

-

δ 3.95 (s, 3H): The three protons of the methyl ester group would appear as a sharp singlet.

-

δ 2.60 (s, 3H): The three protons of the methyl group on the aromatic ring would appear as a singlet.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

-

δ 165.5: The carbonyl carbon of the ester group.

-

δ 140.0 - 120.0: A series of signals corresponding to the six carbons of the aromatic ring. The exact shifts would be influenced by the substituents.

-

δ 117.0: The carbon of the cyano group.

-

δ 52.5: The carbon of the methyl ester group.

-

δ 20.0: The carbon of the methyl group on the aromatic ring.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of various target molecules in the pharmaceutical and agrochemical fields.[1][2] The cyano group can be readily converted into other functional groups such as a carboxylic acid, an amine, or a tetrazole, which are common pharmacophores in drug design. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The methyl group can also be a site for further functionalization or can be important for steric and electronic interactions with a biological target.

While specific drugs synthesized directly from this intermediate are not prominently disclosed in the searched literature, its structural motifs are present in a variety of biologically active compounds. For instance, substituted cyanobenzoic acids are precursors to molecules investigated as enzyme inhibitors and receptor antagonists.

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[3][4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements: [3][4]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat and closed-toe shoes.

-

Respiratory Protection: Use in a fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[3][4]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. While comprehensive experimental data on its physical properties and spectroscopic characterization are not yet widely published, its chemical reactivity and structural features make it a compound of interest for further research and application. The information provided in this guide serves as a foundational resource for researchers and scientists working with this compound, emphasizing safe handling and providing a basis for its synthesis and utilization in complex molecular design.

References

-

PubChem. (n.d.). Methyl 4-cyanobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemAnalyst. (2024, August 29). Cas no 25978-68-1 (this compound). Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl 4-cyano-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of methyl 4-cyano-3-methylbenzoate, a key chemical intermediate. It details its chemical identity, physicochemical properties, synthesis, reactivity, and applications, with a focus on its relevance in medicinal chemistry and drug development. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and pharmaceutical research.

Chemical Identity and Nomenclature

The compound of interest is systematically named This compound according to IUPAC nomenclature. This name accurately describes the arrangement of the functional groups on the benzene ring: a methoxycarbonyl group (methyl ester), a cyano group, and a methyl group.

Synonyms: This compound is also known by several other names, which are often encountered in chemical literature and commercial listings. These include:

-

4-Cyano-3-methylbenzoic acid methyl ester

-

Methyl 3-methyl-4-cyanobenzoate

-

Benzoic acid, 4-cyano-3-methyl-, methyl ester

-

4-Cyano-3-methyl-benzoic acid methyl ester

-

4-Cyan-3-methyl-benzoesaeure-methylester

CAS Number: The unique Chemical Abstracts Service (CAS) Registry Number for this compound is 25978-68-1 .

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from parent acid |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents | Inferred from structure |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the Fischer esterification of its parent carboxylic acid, 4-cyano-3-methylbenzoic acid. This acid-catalyzed reaction with methanol provides the desired methyl ester.

Experimental Protocol: Fischer Esterification

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

4-Cyano-3-methylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyano-3-methylbenzoic acid in an excess of anhydrous methanol.

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

If necessary, purify the crude product by recrystallization or column chromatography to yield pure this compound.

-

Synthesis Workflow Diagram

Caption: Fischer Esterification Workflow.

Chemical Reactivity and Applications

This compound is a versatile intermediate due to the presence of three reactive sites: the ester, the cyano group, and the aromatic ring. This allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.

The electron-withdrawing nature of the cyano and ester groups influences the reactivity of the benzene ring, particularly in nucleophilic aromatic substitution reactions. The ester can undergo hydrolysis back to the carboxylic acid or be converted to an amide. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

Role in Drug Development

The derivatization of this compound can lead to a diverse library of compounds for screening in various drug discovery programs. The introduction of the methyl group can also influence the pharmacokinetic and pharmacodynamic properties of a potential drug molecule.[3]

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl ester protons, and the protons of the methyl group on the ring. The chemical shifts of the aromatic protons will be influenced by the positions of the electron-withdrawing cyano and ester groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the quaternary carbon of the cyano group, the aromatic carbons, the methyl ester carbon, and the methyl group carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C≡N stretch of the nitrile group and the C=O stretch of the ester group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Safety and Handling

This compound should be handled with care in a laboratory setting. Although a specific safety data sheet (SDS) for this compound is not widely available, the hazards can be inferred from its functional groups and data from similar compounds.

Potential Hazards:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

May cause skin and eye irritation.

-

Combustion may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.

Recommended Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly in the field of medicinal chemistry. Its versatile reactivity and the presence of key functional groups make it an attractive starting material for the synthesis of a wide range of complex molecules. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a useful resource for researchers and drug development professionals.

References

-

Chemexper. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Cyano-3-methylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-amino-3-methylbenzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-cyanobenzoate. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved from [Link]

-

University of Wisconsin-Stout. (n.d.). Procedure. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-cyano-, methyl ester. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

ResearchGate. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

- Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.

- Google Patents. (n.d.). CN101891649B - Novel 3-cyano methyl benzoate preparing method.

-

PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. Retrieved from [Link]

- Google Patents. (n.d.). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.

-

PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-cyano-3-methoxybutanoate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methyl 4-(methylamino)benzoate. Retrieved from [Link]

Sources

Spectroscopic Scrutiny of Methyl 4-cyano-3-methylbenzoate: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectral data for Methyl 4-cyano-3-methylbenzoate, a key intermediate in the synthesis of various organic compounds. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by fundamental principles and experimental insights.

Introduction

This compound (C₁₀H₉NO₂) is a substituted aromatic compound with a molecular weight of 175.18 g/mol . Its structure, featuring a methyl ester, a nitrile group, and a methyl group on the benzene ring, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior in synthetic transformations. This guide will dissect each spectrum, providing a rationale for the observed signals and fragmentation patterns.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol

A solution of this compound in a deuterated solvent, typically chloroform-d (CDCl₃), is prepared. The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).

Data Interpretation and Rationale

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl groups.

-

Aromatic Protons (δ 7.7-8.1 ppm): The three protons on the benzene ring will appear in the downfield region, characteristic of aromatic protons[1][2]. Their specific chemical shifts and splitting patterns are dictated by the electronic effects of the substituents. The electron-withdrawing cyano and methoxycarbonyl groups will deshield the adjacent protons, shifting them further downfield.

-

A singlet is predicted around 8.02 ppm , corresponding to the proton at position 2, which is situated between the methyl and methoxycarbonyl groups.

-

A doublet is predicted around 7.95 ppm (J = 8.1 Hz), likely corresponding to the proton at position 6, which is ortho to the methoxycarbonyl group and meta to the methyl group.

-

Another doublet is predicted around 7.71 ppm (J = 8.0 Hz), which can be assigned to the proton at position 5, ortho to the cyano group and meta to the methoxycarbonyl group.

-

-

Methoxy Protons (-OCH₃, δ ~3.9 ppm): The three protons of the methyl ester group are expected to appear as a sharp singlet. A predicted chemical shift is approximately 3.98 ppm . This downfield shift is due to the deshielding effect of the adjacent oxygen atom.

-

Methyl Protons (-CH₃, δ ~2.6 ppm): The three protons of the methyl group attached to the aromatic ring will also appear as a singlet. A predicted chemical shift is around 2.64 ppm .

Data Summary

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 8.02 | Singlet | 1H | Ar-H (Position 2) |

| 7.95 | Doublet | 1H | Ar-H (Position 6) |

| 7.71 | Doublet | 1H | Ar-H (Position 5) |

| 3.98 | Singlet | 3H | -OCH₃ |

| 2.64 | Singlet | 3H | Ar-CH₃ |

Predicted ¹H NMR data.

Structural Assignment Workflow

Caption: Molecular structure of this compound with proton assignments.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

Experimental Protocol

The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is commonly employed to simplify the spectrum, resulting in a single peak for each carbon atom.

Data Interpretation and Rationale

The ¹³C NMR spectrum of this compound will show ten distinct signals corresponding to the ten carbon atoms in the molecule.

-

Carbonyl Carbon (C=O, δ ~165 ppm): The carbon of the ester carbonyl group is highly deshielded and will appear at the downfield end of the spectrum.

-

Aromatic Carbons (δ ~110-140 ppm): The six carbons of the benzene ring will have chemical shifts influenced by the attached substituents. The carbon attached to the electron-withdrawing cyano and methoxycarbonyl groups will be deshielded, while the carbon attached to the electron-donating methyl group will be slightly shielded.

-

Nitrile Carbon (-C≡N, δ ~118 ppm): The carbon of the cyano group typically appears in the aromatic region.

-

Methoxy Carbon (-OCH₃, δ ~52 ppm): The carbon of the methyl ester group will be found in the aliphatic region, deshielded by the adjacent oxygen atom.

-

Methyl Carbon (Ar-CH₃, δ ~20 ppm): The carbon of the methyl group attached to the aromatic ring will appear in the upfield aliphatic region.

Data Summary (Predicted)

| Chemical Shift (δ ppm) | Assignment |

| ~165 | C=O |

| ~140 | Ar-C (quaternary) |

| ~135 | Ar-C (quaternary) |

| ~132 | Ar-CH |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~118 | -C≡N |

| ~110 | Ar-C (quaternary) |

| ~52 | -OCH₃ |

| ~20 | Ar-CH₃ |

Note: The exact chemical shifts for the aromatic carbons require more detailed analysis or comparison with spectral databases.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol

The IR spectrum can be obtained using a neat sample (if liquid) or by preparing a KBr pellet or a Nujol mull (if solid). The sample is then scanned with an IR spectrometer.

Data Interpretation and Rationale

The IR spectrum of this compound will display characteristic absorption bands for its functional groups.

-

C≡N Stretch (Nitrile): A sharp, medium-intensity absorption band is expected in the range of 2220-2260 cm⁻¹ , which is characteristic of a nitrile group.

-

C=O Stretch (Ester): A strong, sharp absorption band will be present in the region of 1720-1740 cm⁻¹ , corresponding to the carbonyl stretch of the ester. Conjugation with the aromatic ring may slightly lower this frequency.

-

C-O Stretch (Ester): Two distinct C-O stretching vibrations for the ester group are expected in the region of 1000-1300 cm⁻¹ .

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations will appear as a group of weak to medium bands just above 3000 cm⁻¹ . Aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹ .

-

C=C Stretch (Aromatic): Medium to weak absorption bands in the range of 1450-1600 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| > 3000 | Weak-Medium | Aromatic C-H Stretch |

| < 3000 | Medium | Aliphatic C-H Stretch |

| 2220-2260 | Medium | C≡N Stretch (Nitrile) |

| 1720-1740 | Strong | C=O Stretch (Ester) |

| 1450-1600 | Medium-Weak | Aromatic C=C Stretch |

| 1000-1300 | Strong | C-O Stretch (Ester) |

Functional Group Identification Workflow

Caption: Decision workflow for functional group identification from the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Experimental Protocol

A dilute solution of the compound is introduced into the mass spectrometer. In electron ionization (EI) mode, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is then measured.

Data Interpretation and Rationale

The mass spectrum of this compound will show a molecular ion peak and several fragment ion peaks.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z = 175 , corresponding to the molecular weight of the compound (C₁₀H₉NO₂). The presence of a nitrogen atom means the molecular weight is odd, following the nitrogen rule.

-

Key Fragmentation Patterns:

-

Loss of a methoxy radical (-•OCH₃): A significant fragment at m/z = 144 would result from the cleavage of the ester's C-O bond. This would form a stable acylium ion.

-

Loss of a methyl radical (-•CH₃): A peak at m/z = 160 could be observed due to the loss of the methyl group from the aromatic ring.

-

Loss of carbon monoxide (CO): The fragment at m/z = 144 could further lose a molecule of carbon monoxide to give a fragment at m/z = 116 .

-

Benzoyl-type fragments: Cleavage of the ester can also lead to fragments characteristic of the substituted benzoyl cation.

-

Data Summary

| m/z | Possible Fragment Ion |

| 175 | [M]⁺ (Molecular Ion) |

| 160 | [M - CH₃]⁺ |

| 144 | [M - OCH₃]⁺ |

| 116 | [M - OCH₃ - CO]⁺ |

Fragmentation Pathway

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust and unequivocal characterization of this compound. Each spectroscopic technique offers complementary information, and together they confirm the molecular structure and the presence of all key functional groups. This guide serves as a valuable resource for scientists working with this compound, ensuring its correct identification and facilitating its use in further research and development.

References

-

iChemical. methyl4-cyano-3-methylbenzoate, CAS No. 25978-68-1. [Link]

-

Alachem Co., Ltd. 25978-68-1 | this compound. [Link]

-

NIST. Benzoic acid, 4-cyano-, methyl ester. [Link]

-

Chem-contract. Methyl4-cyano-3-methylbenzoate. [Link]

-

Molekula. Cas no 25978-68-1 (this compound). [Link]

-

PubChem. 4-Cyano-3-methylbenzoic acid | C9H7NO2 | CID 10241099. [Link]

-

US EPA. Benzoic acid, 4-cyano-, methyl ester - Substance Details. [Link]

-

Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. [Link]

-

University of Calgary. Table of Characteristic Proton NMR Shifts. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-cyano-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 11, 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-cyano-3-methylbenzoate, a key intermediate in various synthetic pathways. This document will delve into the theoretical principles governing the spectrum, a detailed assignment of the observed resonances, and the experimental parameters for acquiring high-quality data. By elucidating the relationship between the molecular structure and its NMR signature, this guide serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating unambiguous compound identification and characterization.

Introduction: The Structural Significance of this compound

This compound is a trisubstituted benzene derivative featuring a methyl ester, a methyl group, and a cyano group. The relative positions of these functional groups create a unique electronic environment on the aromatic ring, which is directly reflected in its ¹H NMR spectrum. A thorough understanding of this spectrum is paramount for confirming the successful synthesis of this molecule and for assessing its purity. NMR spectroscopy stands as a primary and indispensable tool for the structural elucidation of such organic compounds.[1]

The precise arrangement of the substituents—an electron-withdrawing cyano group and a methyl ester group, alongside an electron-donating methyl group—leads to a characteristic pattern of chemical shifts and spin-spin coupling for the aromatic protons. This guide will systematically deconstruct this pattern to provide a clear and authoritative interpretation.

Molecular Structure and Proton Numbering

Caption: Molecular structure of this compound with proton numbering.

Predicted ¹H NMR Spectrum

The chemical shifts of the aromatic protons in a substituted benzene ring can be predicted by considering the additive effects of each substituent. The base chemical shift for benzene protons is approximately 7.27 ppm. Each substituent has a specific shielding or deshielding effect on the ortho, meta, and para protons.

The methyl ester (-CO₂CH₃) and cyano (-CN) groups are electron-withdrawing, causing a downfield shift (deshielding) of the aromatic protons. Conversely, the methyl (-CH₃) group is weakly electron-donating, leading to an upfield shift (shielding).

Substituent Effects on Proton Chemical Shifts:

| Proton | Substituent at C1 (-CO₂CH₃) | Substituent at C3 (-CH₃) | Substituent at C4 (-CN) | Total Shift (ppm) | Predicted δ (ppm) |

| H₂ | ortho (+0.74) | ortho (-0.17) | meta (+0.26) | +0.83 | 8.10 |

| H₅ | meta (+0.07) | meta (-0.09) | ortho (+0.66) | +0.64 | 7.91 |

| H₆ | para (+0.20) | ortho (-0.17) | meta (+0.26) | +0.29 | 7.56 |

Note: Additive calculations are estimations and may deviate from experimental values.

Based on these predictions, we anticipate three distinct signals in the aromatic region, each integrating to one proton. The proton at position 2 (H₂) is expected to be the most downfield, followed by the proton at position 5 (H₅), and finally the proton at position 6 (H₆) being the most upfield.

Experimental ¹H NMR Spectrum and Signal Assignment

The experimental ¹H NMR spectrum of a related compound, reported as Methyl 3-cyano-4-methylbenzoate, provides valuable data for our analysis. It is highly probable that this is a typographical error in the original source and the data corresponds to our target molecule, this compound, as the substitution pattern aligns well with the observed spectrum.

Experimental Data: ¹H NMR (200 MHz, CDCl₃): δ 8.15 (s, 1H), 7.98 (m, 1H), 7.68 (d, J = 8.0 Hz, 1H), 3.91 (s, 3H), 2.55 (s, 3H). (Note: The chemical shift for the methyl group at C3 is inferred from typical values and is not explicitly stated in the partial data found).

Signal Assignment and Interpretation:

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |

| 8.15 | Singlet (s) | 1H | H₂ | This proton is ortho to the strongly electron-withdrawing methyl ester group and meta to the cyano group, resulting in the most downfield shift. The observed singlet multiplicity is due to the absence of adjacent protons and very weak meta coupling. |

| 7.98 | Multiplet (m) | 1H | H₅ | Positioned ortho to the electron-withdrawing cyano group and meta to the methyl ester, this proton experiences significant deshielding. It is expected to be a doublet of doublets due to ortho coupling with H₆ and meta coupling with H₂. The reported multiplet is consistent with this. |

| 7.68 | Doublet (d) | 1H | H₆ | This proton is ortho to the electron-donating methyl group and para to the electron-withdrawing methyl ester, placing it at the most upfield position in the aromatic region. The observed doublet splitting (J = 8.0 Hz) is due to ortho coupling with H₅. |

| 3.91 | Singlet (s) | 3H | -CO₂CH₃ | The singlet corresponds to the three equivalent protons of the methyl ester group. |

| 2.55 (Predicted) | Singlet (s) | 3H | -CH₃ | The singlet represents the three equivalent protons of the methyl group on the aromatic ring. |

The close correlation between the predicted chemical shifts and the experimental data strongly supports the assignment of the spectrum to this compound.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-resolution ¹H NMR spectrum of this compound, the following experimental procedure is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

NMR Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution of coupling patterns.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a sufficiently concentrated sample.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate all signals.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Workflow for ¹H NMR Analysis

Caption: A typical workflow for acquiring and analyzing a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. The distinct chemical shifts of the three aromatic protons, along with their characteristic splitting patterns, provide a definitive fingerprint for this molecule. The downfield singlet at approximately 8.15 ppm, the multiplet around 7.98 ppm, and the upfield doublet near 7.68 ppm, in conjunction with the singlets for the methyl ester and aromatic methyl groups, allow for unambiguous identification. This guide provides the necessary theoretical foundation and practical details for researchers to confidently utilize ¹H NMR spectroscopy in the characterization of this compound and related compounds, ensuring the integrity and success of their scientific endeavors.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

"Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms." University of Wisconsin-Madison, Department of Chemistry. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Royal Society of Chemistry. (2012). Electronic Supplementary Information for Chemical Communications. [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Methyl 4-cyano-3-methylbenzoate

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-cyano-3-methylbenzoate. By integrating fundamental principles of NMR spectroscopy with empirical data from structurally related compounds, we will predict and interpret the chemical shifts for each carbon atom in the molecule. This document is designed to serve as a practical reference for scientists engaged in organic synthesis, medicinal chemistry, and materials science, offering insights into the electronic environment of a polysubstituted aromatic system.

Introduction to ¹³C NMR Spectroscopy and Molecular Structure

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of an organic molecule. The chemical shift of a given carbon nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, steric effects, and the inductive and resonance effects of neighboring substituents.

This compound is a disubstituted benzonitrile derivative with three key functional groups attached to the aromatic ring: a carbomethoxy group (-COOCH₃), a cyano group (-CN), and a methyl group (-CH₃). The interplay of these substituents, with their varying electronic properties, results in a unique ¹³C NMR spectrum that can be fully assigned through a systematic analysis.

Theoretical Framework: Substituent Effects on Aromatic ¹³C Chemical Shifts

The chemical shifts of the aromatic carbons in this compound are primarily determined by the electronic effects of the attached substituents. These effects can be broadly categorized as inductive effects and resonance effects.[1][2][3]

-

Inductive Effects: These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the atoms. Electron-withdrawing groups, such as the cyano and carbomethoxy groups, will deshield adjacent carbons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups like the methyl group will shield nearby carbons, shifting their signals to a lower chemical shift (upfield).

-

Resonance Effects: These are transmitted through the pi (π) electron system of the aromatic ring. Electron-withdrawing groups with π-accepting capabilities (e.g., -CN, -COOCH₃) and electron-donating groups with π-donating capabilities (e.g., -CH₃) can significantly alter the electron density at the ortho and para positions.

In this compound, the carbomethoxy and cyano groups are electron-withdrawing, while the methyl group is electron-donating. The combined influence of these groups on the aromatic ring creates a distinct pattern of chemical shifts that allows for the unambiguous assignment of each carbon atom.

Predicted ¹³C NMR Chemical Shifts for this compound

The predicted ¹³C NMR chemical shifts for this compound are presented in the table below. These values are estimated based on the analysis of substituent effects and comparison with experimental data for structurally similar compounds such as substituted methyl benzoates and benzonitriles.[4][5][6]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O | ~165 | The carbonyl carbon of the ester group typically resonates in this downfield region due to the strong deshielding effect of the two attached oxygen atoms.[7] |

| C1 (ipso to -COOCH₃) | ~133 | This quaternary carbon is deshielded by the attached electronegative carbomethoxy group. |

| C2 | ~132 | This aromatic methine carbon is deshielded by the para cyano group and the meta methyl group. |

| C3 (ipso to -CH₃) | ~139 | This quaternary carbon is deshielded by the attached methyl group and the ortho cyano group. |

| C4 (ipso to -CN) | ~115 | The ipso-carbon attached to a cyano group is typically shielded and appears at a lower chemical shift.[8] |

| C5 | ~130 | This aromatic methine carbon is influenced by the ortho cyano group and the meta carbomethoxy group. |

| C6 | ~129 | This aromatic methine carbon is influenced by the ortho carbomethoxy group and the para methyl group. |

| -CN | ~118 | The carbon of the cyano group typically appears in this region of the spectrum.[6][8] |

| -OCH₃ | ~52 | The methoxy carbon of the ester group is found in the typical range for sp³ carbons attached to an oxygen atom.[5] |

| -CH₃ | ~20 | The methyl carbon attached to the aromatic ring is expected in the aliphatic region. |

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended:

-

Sample Preparation:

-

Dissolve approximately 20-50 mg of the solid compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is homogeneous and free of any particulate matter.

-

-

Instrument Parameters (for a 400 MHz Spectrometer):

-

Nucleus: ¹³C

-

Frequency: Approximately 100 MHz

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for the full observation of quaternary carbons.

-

Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

-

Spectral Width: 0 to 220 ppm.

-

Temperature: 298 K (25 °C).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.[7]

-

Data Interpretation and Visualization

The influence of the substituents on the aromatic carbon chemical shifts can be visualized as follows:

Caption: Substituent effects on the aromatic ring of this compound.

Conclusion

The ¹³C NMR spectrum of this compound can be fully interpreted through a careful analysis of the electronic effects of its substituents. The electron-withdrawing carbomethoxy and cyano groups, along with the electron-donating methyl group, create a distinct pattern of deshielding and shielding on the aromatic ring, allowing for the confident assignment of all carbon signals. The predicted chemical shifts provided in this guide serve as a valuable reference for researchers working with this compound and similar polysubstituted aromatic systems.

References

- Canadian Science Publishing. (n.d.). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates.

- Canadian Science Publishing. (n.d.). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates.

- Amass, A. J., et al. (n.d.). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Elsevier.

- ACS Publications. (n.d.). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry.

- Indian Academy of Sciences. (n.d.). 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones.

- NIH National Center for Biotechnology Information. (n.d.). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. PMC.

- ChemicalBook. (n.d.). Methyl benzoate (93-58-3) 13C NMR spectrum.